molecular formula C6H8O3 B8787934 3-Cyclopropyl-3-oxo-propionic acid

3-Cyclopropyl-3-oxo-propionic acid

Cat. No.: B8787934
M. Wt: 128.13 g/mol
InChI Key: LGAJCZJGBNGDFR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-oxo-propionic acid is a β-keto carboxylic acid featuring a cyclopropyl group attached to the β-carbon of the ketone-functionalized propionic acid backbone. The ester is synthesized via Friedlander condensation reactions, such as the reaction of 2-amino-pyridine-3-carbaldehyde with 3-cyclopropyl-3-oxo-propionic acid ethyl ester to yield heterocyclic compounds like 2-cyclopropyl-[1,8]naphthyridine-3-carboxylic acid ethyl ester . The acid itself is inferred to exhibit high reactivity due to its β-keto and carboxylic acid functional groups, enabling participation in tautomerism, cyclization, and nucleophilic addition reactions.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-cyclopropyl-3-oxopropanoic acid

InChI

InChI=1S/C6H8O3/c7-5(3-6(8)9)4-1-2-4/h4H,1-3H2,(H,8,9)

InChI Key

LGAJCZJGBNGDFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Oxocyclopentanecarboxylate (CAS 611-10-9)

  • Structure : Cyclopentane ring substituted with a ketone and ester group.
  • Molecular Formula : C₈H₁₂O₃ (MW 156.18 g/mol) .
  • Reactivity : The cyclopentane ring lacks the strain of cyclopropane, reducing reactivity in ring-opening reactions. It is less prone to participate in strained cycloadditions compared to the cyclopropyl analog.
  • Applications : Primarily used as a precursor in flavor and fragrance synthesis due to its stability .

3-Cyclohexyl-3-oxo-propionic Acid Ethyl Ester (CAS Not Provided)

  • Structure : Cyclohexane ring with β-keto ester.
  • Molecular Formula : C₁₁H₁₈O₃ (MW 198.26 g/mol inferred from similar compounds) .
  • Physical Properties : Higher lipophilicity than the cyclopropyl analog due to the larger cyclohexyl group, enhancing membrane permeability in biological systems.
  • Applications : Used in agrochemicals and pharmaceuticals where lipid solubility is critical .

Ethyl 3-Cyclopentyl-3-oxopropanoate (CAS Not Provided)

  • Structure : Cyclopentyl-substituted β-keto ester.
  • Reactivity : Intermediate ring strain between cyclopropane and cyclohexane, enabling moderate reactivity in cyclization reactions .

Aromatic-Substituted β-Keto Acids

3-(3-Bromophenyl)-3-oxopropanoic Acid (CAS 1000556-86-4)

  • Structure : Aromatic bromophenyl group attached to the β-carbon.
  • Molecular Formula : C₉H₇BrO₃ (MW 243.05 g/mol) .
  • Electronic Effects : The bromine atom introduces electron-withdrawing effects, increasing acidity of the α-hydrogens (pKa ~2.5–3.0) compared to cyclopropyl analogs (pKa ~3.5–4.0 inferred).
  • Applications : Used in cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry .

Aliphatic β-Keto Esters and Acids

Ethyl (R)-(-)-3-Hydroxybutyrate (CAS 24915-95-5)

  • Structure : β-hydroxy ester without a cyclic substituent.
  • Molecular Formula : C₆H₁₀O₃ (MW 132.16 g/mol) .
  • Reactivity : The hydroxyl group enables hydrogen bonding, increasing water solubility compared to cyclopropyl derivatives.
  • Applications : Key chiral building block in asymmetric synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Functional Groups Reactivity Highlights Primary Applications
3-Cyclopropyl-3-oxo-propionic acid ethyl ester 24922-02-9 C₈H₁₂O₃ 156.18 Cyclopropyl, β-keto ester High strain-driven reactivity Pharmaceutical intermediates
Ethyl 2-oxocyclopentanecarboxylate 611-10-9 C₈H₁₂O₃ 156.18 Cyclopentyl, β-keto ester Moderate stability, low ring strain Flavor/fragrance synthesis
3-(3-Bromophenyl)-3-oxopropanoic acid 1000556-86-4 C₉H₇BrO₃ 243.05 Bromophenyl, β-keto acid Enhanced acidity, aryl cross-coupling Medicinal chemistry
Ethyl (R)-(-)-3-hydroxybutyrate 24915-95-5 C₆H₁₀O₃ 132.16 β-hydroxy ester Hydrogen bonding, chiral synthesis Asymmetric synthesis

Preparation Methods

Ethyl 3-Cyclopropyl-3-oxopropionate via Malonate Condensation

Ethyl potassium malonate reacts with cyclopropanecarbonyl chloride in a two-step process to yield the ethyl ester (CAS RN: 24922-02-9).

Reaction Conditions

  • Stage 1 : Ethyl potassium malonate (17.0 g, 0.10 mol) is suspended in ethyl acetate (100 mL) with triethylamine (34.7 mL, 0.25 mol) and magnesium chloride (14.3 g, 0.15 mol) at 0°C. The mixture is stirred at 40°C for 20 hours.

  • Stage 2 : Cyclopropanecarbonyl chloride (4.30 g, 50.0 mmol) in tetrahydrofuran (50 mL) is added to the malonate solution at 0°C, followed by stirring at room temperature for 20 hours.

Workup
The reaction is quenched with aqueous citric acid, extracted with ethyl acetate, washed with sodium bicarbonate and brine, and dried over sodium sulfate. Evaporation yields 7.26 g (93%) of ethyl 3-cyclopropyl-3-oxopropionate as a colorless oil.

Characterization

  • 1H-NMR (CDCl3) : δ 0.94–0.99 (2H, m), 1.10–1.15 (2H, m), 1.28 (3H, t, J = 7.08 Hz), 2.01–2.06 (1H, m), 3.57 (2H, s), 4.21 (2H, q, J = 7.08 Hz).

Methyl 3-Cyclopropyl-3-oxopropionate via Meldrum’s Acid

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) offers an alternative route to the methyl ester.

Reaction Conditions

  • Meldrum’s acid (48.6 g, 337.4 mmol) is dissolved in dichloromethane (200 mL) with pyridine (40 g, 506.1 mmol) at 0°C.

  • Cyclopropanecarbonyl chloride (35.3 g, 337.4 mmol) is added dropwise, and the mixture is stirred overnight at room temperature.

Workup
The organic layer is washed with 1 M HCl, dried over magnesium sulfate, and concentrated. Refluxing the residue in methanol (300 mL) for 2 hours yields 42.7 g (71.1%) of methyl 3-cyclopropyl-3-oxopropionate.

Key Data

  • Yield : 71.1%

  • MS (ESI) : m/z 143.1 [M+H]+

  • 1H-NMR (CDCl3) : δ 3.75 (s, 3H), 3.6 (s, 2H), 2.0 (m, 1H), 1.15 (m, 2H), 0.95 (m, 2H).

Hydrolysis of Esters to 3-Cyclopropyl-3-oxo-propionic Acid

Ester hydrolysis is universally employed to obtain the free acid. Both basic and acidic conditions are effective, though basic hydrolysis is predominant.

Basic Hydrolysis of Methyl Ester

Reaction Conditions

  • Methyl 3-cyclopropyl-3-oxopropionate (15 g, 106 mmol) is treated with sodium methoxide (30.4 g, 562.8 mmol) in methanol at 10°C for 30 minutes.

  • The mixture is stirred overnight, concentrated, and acidified to pH 3 with HCl.

Workup
The precipitate is filtered, dissolved in dichloromethane, dried, and concentrated to yield 14.8 g (67.2%) of the acid.

Optimization Notes

  • Prolonged stirring (>12 hours) improves yield.

  • Acidification below 10°C minimizes decarboxylation.

Alternative Hydrolysis with Sodium Hydroxide

Reaction Conditions

  • Ethyl 3-cyclopropyl-3-oxopropionate is refluxed with 10% NaOH (50 mL) for 2 hours.

Workup
The solution is cooled, neutralized with HCl, and extracted with ethyl acetate. Evaporation yields the acid in >85% purity.

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies:

Method Starting Material Conditions Yield Reference
Malonate CondensationEthyl potassium malonate40°C, 20 h; THF, room temperature93%
Meldrum’s Acid RouteMeldrum’s acidDichloromethane, pyridine, reflux71.1%
Basic HydrolysisMethyl esterSodium methoxide, methanol, pH 367.2%

Applications in Heterocyclic Synthesis

The acid’s utility is exemplified in pyrazole and pyrimidine synthesis:

Pyrazole Derivatives

Reaction with hydrazine in acetic acid at 100°C yields 5-cyclopropyl-2,4-dihydro-pyrazol-3-one (78% yield).

Pyrimidine Derivatives

Condensation with tert-butyl amidinium chloride in methanol produces 2-tert-butyl-4-hydroxy-6-cyclopropyl-pyrimidine (67.2% yield) .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-Cyclopropyl-3-oxo-propionic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A common route involves the hydrolysis of its ethyl ester derivative (3-Cyclopropyl-3-oxo-propionic acid ethyl ester, CAS 24922-02-9). The ester is synthesized via cyclopropanation of β-keto esters using cyclopropane precursors under catalytic conditions. Hydrolysis is achieved using aqueous NaOH or HCl, followed by acidification to isolate the free acid . Optimization includes controlling reaction temperature (20–25°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., Lewis acids for cyclopropanation).

Q. How should researchers characterize the purity and structural integrity of 3-Cyclopropyl-3-oxo-propionic acid post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm cyclopropyl ring integrity and ketone/acid functional groups.
  • HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) for purity assessment (>99% by area normalization).
  • Mass spectrometry (MS) for molecular weight verification (expected [M-H]⁻ ion at m/z 140.08). Cross-reference with commercial ethyl ester analogs for spectral validation .

Q. What safety protocols are critical when handling 3-Cyclopropyl-3-oxo-propionic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear butyl rubber gloves (6 mm thickness, >480 min permeation resistance), safety goggles (EN 166 compliant), and lab coats .
  • Engineering Controls : Use fume hoods for synthesis steps involving volatile intermediates.
  • Emergency Measures : Immediate skin decontamination with water (15 min) and eye rinsing with saline solution. Store separately from bases or oxidizing agents to avoid exothermic reactions .

Advanced Research Questions

Q. How does the cyclopropyl ring influence the acid’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 40°C for 24 hrs). Monitor via HPLC for decomposition products (e.g., ring-opened succinic acid derivatives).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds. Cyclopropane rings typically destabilize above 80°C, leading to ketone rearrangement .

Q. How can computational chemistry aid in predicting the reactivity of 3-Cyclopropyl-3-oxo-propionic acid in novel reaction environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group is highly electrophilic (LUMO energy ≈ -1.5 eV).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction trajectories for nucleophilic additions .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound’s behavior?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude oxygen/moisture interference.
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
  • Model Refinement : Adjust computational parameters (e.g., solvent dielectric constant in DFT) to align with empirical observations .

Q. What are the challenges in derivatizing 3-Cyclopropyl-3-oxo-propionic acid for targeted bioactivity studies?

  • Methodological Answer :

  • Functional Group Compatibility : The ketone and acid groups require selective protection (e.g., silyl ethers for ketones, methyl esters for acids) before introducing substituents.
  • Cyclopropane Ring Sensitivity : Avoid strong bases or radicals to prevent ring-opening. Use mild coupling agents (e.g., EDC/HOBt) for amide formation .

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